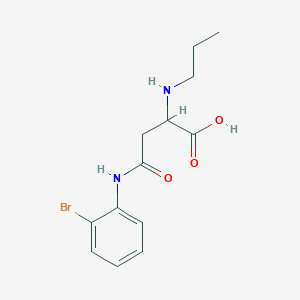

4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Description

Properties

IUPAC Name |

4-(2-bromoanilino)-4-oxo-2-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-2-7-15-11(13(18)19)8-12(17)16-10-6-4-3-5-9(10)14/h3-6,11,15H,2,7-8H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXDFUYJKOSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.

Coupling Reaction: The bromophenyl intermediate is then coupled with a suitable butanoic acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the amino and propylamino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound shares a backbone with several analogs, differing primarily in substituent type and position. Key comparisons include:

Table 1: Structural and Physical Comparison of Selected Compounds

Key Observations :

Substituent Position: The target compound’s 2-bromophenyl group distinguishes it from analogs with para-substituted bromophenyl groups (e.g., Compound 14 in and the compound in ).

Amino Group Variations: The propylamino group in the target compound contrasts with bulkier substituents like thienylmethylamino () or sec-butylamino (). Shorter alkyl chains (e.g., propyl) may enhance solubility in polar solvents compared to aromatic or branched groups .

Molecular Weight : The target compound’s calculated molar mass (357.2 g/mol) is lower than Compound 14 (427.0 g/mol) due to the absence of a second bromophenyl group .

Functional Implications

- However, its amide functionality may alter mode of action compared to phenoxy-based auxins .

- Reactivity: The thienylmethylamino group in ’s compound introduces sulfur, which could participate in redox reactions—unlike the target compound’s purely alkyl-amino substituent .

Biological Activity

4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a bromophenyl group, an amino group, and a butanoic acid moiety, which contribute to its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 10.8 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate activity against gram-positive bacteria |

| Escherichia coli | 50 | Lower activity against gram-negative bacteria |

| Candida albicans | 30 | Effective against fungal strains |

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for neuroprotective effects. Animal models have shown that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1 phase.

- Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS), thus protecting neuronal cells from damage.

Case Studies

Several studies have highlighted the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Study on Cancer Cells : A study published in Pharmaceutical Chemistry Journal demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

- In Vivo Efficacy : In a murine model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent.

- Neuroprotection in Rodent Models : Research published in Journal of Neurochemistry showed that pre-treatment with the compound before inducing oxidative stress led to improved survival rates and reduced neuronal death.

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for 4-((2-Bromophenyl)amino)-4-oxo-2-(propylamino)butanoic acid, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step routes involving Friedel-Crafts acylation, Michael addition, and amidation. For example, Friedel-Crafts acylation using maleic anhydride (as in related 4-oxo-4-arylbutanoic acids) forms the ketone backbone, followed by thioglycolic acid addition for thioether formation . Key intermediates (e.g., bromophenyl-substituted precursors) are characterized via /-NMR to confirm regiochemistry and LC-MS for purity assessment. Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

- Methodology :

- X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., as demonstrated for 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) .

- NMR spectroscopy : -NMR identifies propylamino (-NH-CHCHCH) and bromophenyl aromatic protons, while -NMR confirms carbonyl (C=O) and carboxylate (COOH) groups.

- FT-IR : Validates amide (N-H stretch at ~3300 cm) and ketone (C=O at ~1700 cm) functionalities .

Q. What are the common impurities formed during synthesis, and how can they be quantified?

- Methodology :

- By-products : Bromophenyl regioisomers or incomplete amidation products may form.

- Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities. For example, related 4-aryl-4-oxobutanoic acids show distinct retention times for brominated vs. non-brominated analogs .

- Quantification : Calibration curves using purified standards (e.g., 4-(4-bromophenyl)butanoic acid) enable impurity quantification at <2% .

Advanced Research Questions

Q. How can the Michael addition step be optimized to improve enantiomeric purity?

- Methodology :

- Catalyst screening : Chiral catalysts (e.g., L-proline derivatives) enhance stereoselectivity during thioglycolic acid addition to (E)-4-aryl-4-oxo-2-butenoic acids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, while low temperatures (-20°C) reduce racemization.

- Monitoring : Chiral HPLC with a cellulose-based column resolves enantiomers (e.g., R/S ratios reported for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) .

Q. How do researchers resolve contradictions in biological activity data across assay systems?

- Methodology :

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Mechanistic studies : Compare target binding (e.g., enzyme inhibition via SPR) with cellular activity. For example, fluorophenyl analogs showed divergent IC values in biochemical vs. cell-based assays due to membrane permeability differences .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends in structure-activity relationships .

Q. How does bromine substitution at the 2-position influence reactivity and biological interactions compared to other halogens?

- Methodology :

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity of the ketone group, enhancing nucleophilic attack rates (e.g., in amidation reactions) compared to fluorine analogs .

- Biological impact : Bromophenyl derivatives exhibit stronger van der Waals interactions in enzyme active sites (e.g., kinase inhibition) vs. smaller halogens like fluorine. Molecular docking studies (e.g., AutoDock Vina) quantify binding energy differences .

Q. What computational approaches predict the compound’s binding affinity with target enzymes?

- Methodology :

- Docking simulations : Use crystal structures of target proteins (e.g., PDB entries) to model ligand-enzyme interactions. For example, 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid formed hydrogen bonds with kinase catalytic lysine residues .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify critical residues for affinity optimization .

- QSAR models : Train regression models using halogen-specific descriptors (e.g., Hammett σ constants) to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.